Product packaging for 4-Aminopyridine-2,5-dicarboxylic acid(Cat. No.:CAS No. 1260667-31-9)

4-Aminopyridine-2,5-dicarboxylic acid

Cat. No.: B14175217
CAS No.: 1260667-31-9
M. Wt: 182.13 g/mol
InChI Key: NUFNQKRULVUKMZ-UHFFFAOYSA-N
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Description

4-Aminopyridine-2,5-dicarboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B14175217 4-Aminopyridine-2,5-dicarboxylic acid CAS No. 1260667-31-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260667-31-9

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

4-aminopyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)(H,12,13)

InChI Key

NUFNQKRULVUKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C(=O)O)N

Origin of Product

United States

Positional Significance of Pyridine Dicarboxylic Acid Derivatives

The specific placement of functional groups on the pyridine (B92270) ring is crucial and dictates the chemical behavior and potential applications of the molecule. Pyridinedicarboxylic acid exists in several isomeric forms, where the two carboxylic acid groups are located at different positions on the pyridine ring. wikipedia.org The properties of these isomers, and by extension their amino-derivatives, are not interchangeable.

The arrangement of substituents influences factors such as the molecule's ability to chelate metal ions, form hydrogen bonds, and self-assemble into larger structures. For example, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is well-known for its strong chelating ability due to the proximity of the two carboxyl groups and the ring nitrogen, which can bind to a metal ion in a pincer-like fashion. mdpi.com In contrast, the 2,5-dicarboxylic acid arrangement in the title compound offers a different spatial orientation of binding sites. This distinct geometry is exploited in the field of crystal engineering and the construction of metal-organic frameworks (MOFs), where the position of the coordinating groups directs the formation of specific, high-dimensional structures. researchgate.net

The introduction of an amino group, as in 4-Aminopyridine-2,5-dicarboxylic acid, further modifies these properties. The amino group can alter the electronic density of the pyridine ring and participate in hydrogen bonding, influencing how the molecule interacts with other molecules or biological targets. The specific location of the amino group at the 4-position, relative to the carboxylic acids at the 2- and 5-positions, creates a unique electronic and steric profile, guiding its reactivity and suitability for specific synthetic targets.

Table 1: Isomers of Pyridinedicarboxylic Acid
Common NameSystematic NameCAS Number
Quinolinic acid2,3-pyridinedicarboxylic acid89-00-9
Lutidinic acid2,4-pyridinedicarboxylic acid499-80-9
Isocinchomeronic acid2,5-pyridinedicarboxylic acid100-26-5
Dipicolinic acid2,6-pyridinedicarboxylic acid499-83-2
Cinchomeronic acid3,4-pyridinedicarboxylic acid490-11-9
Dinicotinic acid3,5-pyridinedicarboxylic acid499-81-0

This table presents the main isomers of the parent compound, pyridinedicarboxylic acid. The addition of an amino group creates further variations, such as the subject of this article. wikipedia.org

Research Trajectories and Academic Relevance of Aminopyridine Dicarboxylic Acids

Established and Emerging Synthetic Methodologies

The synthesis of this compound and its structural relatives relies on both multi-step functionalization of precursors and more streamlined, optimized protocols.

Strategies via Precursor Functionalization and Derivatization

The construction of the this compound scaffold often involves the strategic modification of pre-existing, functionalized pyridine rings. This approach allows for controlled introduction of the required amino and carboxyl groups. A common strategy involves starting with a pyridine core bearing halogen substituents, which can then be selectively replaced or modified.

For instance, a related compound, 4-aminopyridine-2-carboxylic acid, is synthesized from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram). chemicalbook.com This process involves a palladium-catalyzed dehalogenation under a hydrogen atmosphere, demonstrating how a heavily functionalized precursor can be simplified to achieve a target structure. chemicalbook.com This principle of dehalogenation is a key strategy in pyridine chemistry.

Another relevant approach is the regioselective functionalization of substituted pyridines. Studies on 2-chloropyridines have shown that the position of substituents dramatically influences the outcome of metallation reactions. For example, a 2-chloro substituent can invert the regioselectivity of lithiation compared to an unsubstituted pyridine, highlighting the importance of the precursor's electronic and steric properties in directing subsequent chemical modifications. mdpi.com Such principles could be applied to a di-halogenated or otherwise substituted pyridine precursor to sequentially introduce the carboxylic acid groups at the 2 and 5 positions.

The table below outlines precursor-based strategies applicable to the synthesis of functionalized aminopyridine carboxylic acids.

Precursor Type Key Transformation Example Product Rationale/Principle
Halogenated Pyridine (e.g., Picloram)Catalytic Dehalogenation4-Aminopyridine-2-carboxylic acidHalogens act as leaving groups, allowing for their replacement with hydrogen to simplify the molecular structure. chemicalbook.com
Substituted Isonicotinic AcidsDirected Ortho-lithiation5-substituted-2-chloro-isonicotinic acid derivativesA directing group (e.g., carboxylic acid) controls the position of metalation, enabling regioselective introduction of a new functional group. mdpi.com
CyanopyridinesHydrolysisPyridine Carboxylic AcidsNitrile groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids. This is a common method for installing carboxyl functionalities.
Pyridine-N-oxidesNitration followed by Reduction4-Aminopyridine (B3432731)The N-oxide activates the pyridine ring for nitration at the 4-position. The nitro group is then reduced to an amine, and the N-oxide is removed. semanticscholar.org

Single-Step and Optimized Synthesis Protocols

Emerging synthetic methods focus on improving efficiency by reducing the number of steps, often through one-pot reactions or the use of highly efficient catalysts. While a direct single-step synthesis for this compound is not prominently documented, protocols for structurally similar compounds illustrate the potential for such optimized pathways.

One such method is the Hofmann rearrangement. This reaction is used to synthesize 4-aminopyridine from isonicotinamide, where an amide is converted directly to a primary amine with one fewer carbon atom. google.com Applying this concept, a precursor like pyridine-2,5-dicarboxamide (B1311706) could potentially be converted to this compound's amino-derivatized precursors.

Another efficient strategy involves the catalytic conversion of cyanopyridines. A one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) has been developed using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com This process combines the conversion of the nitrile to a carboxamide and a subsequent Hofmann-type rearrangement into a single step. google.com A similar approach could theoretically be applied to a pyridine-2,5-dinitrile precursor.

The table below compares various optimized protocols used in the synthesis of aminopyridines.

Protocol Starting Material Key Reagents Advantage
One-Pot Hofmann Rearrangement4-Pyridinecarbonitrile (4-Cyanopyridine)Sodium hypochlorite, Sodium hydroxideConverts a nitrile to an amine in a single pot without isolating intermediates. google.com
Catalytic One-Step Synthesis4-CyanopyridineSodium tungstate, Sodium hypochloriteHigh product purity (up to 99.95%) and simple reaction steps. google.com
Optimized Hofmann DegradationIsonicotinamideI2 or alkali metal iodides, NaOH/KOH, Br2Improved yield (>90%) for the key amine-forming step compared to traditional methods. google.com
Reduction of Nitro-N-Oxide4-Nitropyridine-N-oxideIron, Sulfuric AcidGood yield (85-90%) and avoids the need for specialized extraction equipment. semanticscholar.org

Synthesis of Chemically Modified Analogs and Derivatives

The dicarboxylic acid functionality of this compound serves as a versatile handle for creating a wide array of derivatives, most notably carboxamides.

Carboxamide and Related Functionalized Derivatives

The conversion of the two carboxylic acid groups into carboxamides is a primary pathway for derivatization. This transformation allows for the introduction of diverse structural motifs, significantly altering the compound's properties.

A standard and effective method involves a two-step procedure. First, the dicarboxylic acid is converted into a more reactive acyl chloride intermediate. This is typically achieved by treating the starting material with a reagent like oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF. nih.gov The resulting diacyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the desired bis-amide derivative. nih.gov

Alternatively, direct amide coupling methods can be employed. These one-pot procedures utilize coupling reagents to facilitate the condensation of the dicarboxylic acid and an amine. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are highly effective for this purpose. nih.gov Another approach for direct amidation uses a heterogeneous Lewis acid catalyst, such as niobium pentoxide (Nb₂O₅), to drive the condensation reaction between a dicarboxylic acid and an amine, often at elevated temperatures in a solvent like o-xylene. nih.gov

The following table illustrates the synthesis of various carboxamide derivatives from a generic dicarboxylic acid precursor.

Amine Reagent Coupling Method Product Type Example Reaction
4-AminopyridineAcyl Chloride FormationN,N'-di(pyridin-4-yl) dicarboxamideDicarboxylic acid is treated with oxalyl chloride, followed by addition of 4-aminopyridine and triethylamine. nih.gov
AnilineDirect Coupling (HATU)N,N'-diphenyl dicarboxamideDicarboxylic acid is mixed with aniline, HATU, and a base like DIPEA in a solvent such as DMF. nih.gov
n-OctylamineCatalytic Condensation (Nb₂O₅)N,N'-dioctyl dicarboxamideDicarboxylic acid and n-octylamine are heated with Nb₂O₅ catalyst in o-xylene. nih.gov
Various Amines (R-NH₂)Standard Peptide CouplingN,N'-disubstituted dicarboxamideGeneral method using common coupling agents like DCC, EDC, etc.

Exploration of Substituent Effects on Synthetic Outcomes

The substituents present on the pyridine ring—the amino group at position 4 and the carboxylic acid groups at positions 2 and 5—profoundly influence the molecule's reactivity and the outcomes of synthetic transformations. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid groups dictates the electronic nature of the pyridine ring and the feasibility of further modifications.

The amino group is an activating group, increasing the electron density of the pyridine ring, particularly at the positions ortho and para to it (positions 3 and 5). Conversely, the carboxylic acid groups are deactivating, withdrawing electron density from the ring and making it less susceptible to electrophilic attack. This push-pull electronic effect creates a complex reactivity profile.

Studies on related heterocyclic systems provide insight into how such effects govern synthetic results:

Regioselectivity: In the synthesis of quinoline (B57606) and naphthyridine analogues, the nature and position of substituents dictate which synthetic route is viable. Harsh conditions required for a Pfitzinger cyclization, for example, may not be tolerated by certain substituents, forcing the use of alternative multi-step pathways. nih.gov

Electronic Effects: Research on the synthesis of aryl-substituted 2-aminopyridines has shown that electron-withdrawing substituents on an aryl ring can significantly impact the properties and inhibitory activity of the final product. nih.gov This suggests that the electronic character of substituents introduced during derivatization can be a critical factor.

Steric Hindrance: The bulkiness of substituents can affect reaction rates and yields. In the synthesis of 6-dialkylaminopyrimidine carboxamides, the choice of amines for nucleophilic displacement of a chloro group is influenced by steric factors that can hinder the approach of the nucleophile. nih.gov

For this compound, any further functionalization of the pyridine ring itself would be heavily influenced by these existing groups. For instance, an electrophilic aromatic substitution would likely be directed to the 3-position, which is ortho to the activating amino group and meta to the deactivating carboxyl group at position 2.

Advanced Spectroscopic and Crystallographic Characterization

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy.

Without access to peer-reviewed articles or database entries containing the crystallographic information file (CIF) or spectroscopic data for 4-Aminopyridine-2,5-dicarboxylic acid, a detailed and accurate analysis as per the requested outline cannot be provided at this time.

Structural Elucidation and Conformational Dynamics in Solution

In solution, the molecule's conformation would be significantly influenced by the pH of the solvent, which would dictate the protonation states of the amino group, the pyridine (B92270) nitrogen, and the two carboxylic acid groups. The orientation of the carboxylic acid groups relative to the pyridine ring is a key conformational variable. Intramolecular hydrogen bonding may occur between the carboxylic acid group at the 2-position and the pyridine nitrogen or between the two carboxylic acid groups, influencing the planarity of the molecule. The conformational propensities of molecules containing amino acid-like structures are often dependent on the peptide sequence and the solvent environment.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for a definitive structural elucidation in solution. For the related isomer, 4-Aminopyridine-2,6-dicarboxylic acid, ¹H NMR spectral data is available and would serve as a comparative reference. A full analysis for this compound would require multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals and NOESY experiments to determine through-space proximities, providing insights into the preferred solution-state conformation.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Comprehensive experimental electronic absorption and emission spectra for this compound are not extensively published. However, the spectroscopic properties can be inferred by examining its structural components and related compounds.

Analysis of Electronic Transitions and Spectral Properties

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* electronic transitions within the aromatic pyridine ring. The presence of both an electron-donating amino group (-NH₂) and electron-withdrawing carboxylic acid groups (-COOH) would influence the energy of these transitions.

Studies on pyridinedicarboxylic acids, such as the 2,5-isomer (isocinchomeronic acid), show intense absorption bands in the UV region, typically between 220 and 300 nm. Similarly, terbium(III) complexes with pyridinedicarboxylate ligands exhibit absorption peaks around 272 nm and 280 nm, corresponding to the π-π* transitions of the ligand. The addition of the amino group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Fluorescence properties would depend on the efficiency of radiative decay from the excited state. Many aminopyridine derivatives are known to be fluorescent. The emission spectrum would likely be characterized by a Stokes shift, with the emission maximum occurring at a longer wavelength than the absorption maximum. The solvent environment would play a critical role, as changes in polarity and hydrogen-bonding capacity can alter the energies of the ground and excited states, thereby shifting the absorption and emission wavelengths. For instance, fluorescent materials have been developed by incorporating 2,5-pyridinedicarboxylic acid into octacalcium phosphate (B84403) structures.

A summary of expected spectral characteristics based on related compounds is presented below.

Compound Class Typical Absorption Maxima (λmax) Associated Electronic Transition
Pyridinedicarboxylic Acids220 - 300 nmπ-π
Aminopyridines> 250 nmπ-π

Quantum Chemical and Computational Modeling Approaches

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net It is widely employed to calculate the ground-state properties of molecules, providing fundamental information about their structure and electronic character. Studies on related pyridine (B92270) derivatives frequently use the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. ias.ac.inresearchgate.net

The first step in a computational study is typically geometrical optimization, a process that determines the lowest energy arrangement of atoms in the molecule. nih.gov For 4-Aminopyridine-2,5-dicarboxylic acid, this involves finding the most stable conformation of the pyridine ring and its substituents. The optimization would account for the planarity of the aromatic ring and the orientation of the amino and carboxylic acid functional groups, considering potential intramolecular interactions. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Interactive Table: Illustrative Geometrical Parameters for this compound Note: The following data are representative values for a DFT-optimized structure of a pyridine dicarboxylic acid derivative and serve as an illustrative example.

ParameterAtom Pair/TripletValue (Å or °)
Bond LengthC-C (ring)~1.39 Å
Bond LengthC-N (ring)~1.34 Å
Bond LengthC-C (carboxyl)~1.51 Å
Bond LengthC=O (carboxyl)~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC-N (amino)~1.37 Å
Bond AngleC-N-C (ring)~117°
Bond AngleO-C=O (carboxyl)~123°

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain chemical reactivity. wikipedia.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing carboxylic acid groups will lower the LUMO energy level. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a molecule with significant potential for chemical reactivity.

Interactive Table: Representative FMO Properties for this compound Note: These values are illustrative and represent typical DFT calculation results for a substituted aromatic system.

ParameterValue (eV)Implication
EHOMO-6.5 eVElectron-donating capability (nucleophilicity)
ELUMO-2.1 eVElectron-accepting capability (electrophilicity)
Energy Gap (ΔE)4.4 eVChemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict how different molecules will interact and to identify regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to its electrostatic potential value: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue denotes regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the two carboxylic acid groups and the nitrogen atom of the pyridine ring. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atoms of the amino group and the carboxylic acid hydroxyl groups, making them susceptible to nucleophilic attack.

Interactive Table: Summary of MEP Analysis for this compound

Molecular RegionExpected MEP ColorPotential TypePredicted Reactivity
Carboxylic Oxygen AtomsRedNegativeSite for electrophilic attack, H-bond acceptor
Pyridine Nitrogen AtomRed/YellowNegativeSite for electrophilic attack, H-bond acceptor
Amino Hydrogen AtomsBluePositiveSite for nucleophilic attack, H-bond donor
Carboxylic Hydroxyl H-AtomsBluePositiveSite for nucleophilic attack, H-bond donor

Advanced Topological Analysis of Electron Density

Beyond DFT, advanced techniques analyze the topology of the electron density itself to provide deeper insights into chemical bonding and weak interactions that govern molecular structure and crystal packing.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, characterizes chemical bonding based on the topology of the electron density (ρ(r)). youtube.com This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. The properties at these BCPs, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. nih.gov For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For non-covalent interactions, such as hydrogen bonds, both values are significantly smaller, and ∇²ρ(r) is typically positive. nih.gov QTAIM analysis would be crucial for characterizing the intramolecular hydrogen bonds in this compound.

Interactive Table: Typical QTAIM Parameters for Intramolecular Interactions Note: The data below represents typical values for hydrogen bonds as determined by QTAIM analysis.

Interaction TypeElectron Density ρ(r) (a.u.)Laplacian ∇²ρ(r) (a.u.)Characterization
Covalent Bond (e.g., C-N)> 0.200< 0Shared interaction
Strong H-Bond (e.g., O-H···N)0.020 - 0.040> 0Closed-shell (electrostatic)
Weak H-Bond (e.g., C-H···O)0.002 - 0.020> 0Closed-shell (electrostatic)

Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize weak, non-covalent interactions in three-dimensional space. up.ac.zaresearchgate.net This method is based on the relationship between the electron density and the reduced density gradient (RDG). nih.govmdpi.com The analysis generates isosurfaces that highlight regions of significant non-covalent interaction. These surfaces are color-coded to differentiate the nature of the interactions:

Blue/Green: Indicates strong attractive interactions, such as hydrogen bonds.

Red/Yellow: Signifies strong repulsive interactions, typically due to steric clashes.

Green/Brown: Represents weak van der Waals interactions.

For this compound, NCI analysis would visually confirm the presence and nature of intramolecular hydrogen bonds, for instance between the amino group and an adjacent carboxylic group, which play a key role in stabilizing the molecule's preferred conformation. scielo.org.mx

Interactive Table: Interpretation of NCI Plot Isosurfaces

Isosurface ColorInteraction TypeStrengthExample in Molecule
BlueHydrogen BondStrong, AttractiveO-H···N, N-H···O
Greenvan der WaalsWeak, Attractiveπ-π stacking (in dimers)
RedSteric RepulsionStrong, RepulsiveCrowded atomic regions

Natural Bond Orbital (NBO) and Charge Transfer Analysis.

Investigation of Donor-Acceptor Interactions and Hybridization.

No published studies were found that specifically investigate the donor-acceptor interactions and hybridization of this compound using Natural Bond Orbital (NBO) analysis. Such an analysis would theoretically involve the examination of the interactions between the filled (donor) Lewis-type NBOs and the empty (acceptor) non-Lewis NBOs to quantify intramolecular charge transfer and delocalization energies. It would also provide insights into the hybridization of the atoms within the molecule. However, without specific computational results, any discussion would be purely speculative and fall outside the scope of this report.

Computational Prediction of Spectroscopic Parameters.

Simulated Vibrational and Electronic Spectra.

There are no available studies that present simulated vibrational (FTIR, Raman) or electronic (UV-Vis) spectra for this compound based on computational methods like Density Functional Theory (DFT). The prediction of these spectra requires sophisticated calculations that model the molecule's geometry, vibrational modes, and electronic transitions. Without access to such research, no data can be presented.

Supramolecular Assembly and Crystal Engineering of 4 Aminopyridine 2,5 Dicarboxylic Acid and Its Analogs

Engineering Hydrogen Bond Networks

Hydrogen bonds are the cornerstone of crystal engineering, providing the primary directional forces for molecular self-assembly. The functional groups on 4-aminopyridine-2,5-dicarboxylic acid—carboxyl (O-H, C=O), pyridine (B92270) nitrogen (N), and amino (N-H)—offer a rich palette for the formation of predictable hydrogen-bonding patterns known as supramolecular synthons.

The predictability of supramolecular assembly often hinges on the use of robust and recurring hydrogen bond synthons. nih.gov In structures containing carboxylic acids and aminopyridines, both homosynthons (interactions between identical functional groups) and heterosynthons (interactions between different but complementary groups) are observed. nih.govresearchgate.net

The most common homosynthon in carboxylic acid structures is the carboxylic acid dimer, a cyclic motif formed by two O–H···O hydrogen bonds. In the context of this compound, this can lead to the formation of one-dimensional chains or tapes. Another key interaction is the N–H···N hydrogen bond, which can link aminopyridine molecules into dimers or chains. nih.gov For instance, 2-amino-6-chloropyridine (B103851) molecules can form centrosymmetric dimers via a pair of N–H···N hydrogen bonds, creating an eight-membered ring motif. nih.gov

However, the most prevalent and robust synthons in aminopyridine-carboxylic acid systems are heterosynthons. The interaction between the carboxylic acid group and the pyridine nitrogen is particularly strong, forming a cyclic R²₂(8) motif through O–H···N and C–H···O interactions or, more commonly, a salt bridge via N⁺–H···O⁻ after proton transfer. nih.govresearchgate.net The amino group also readily participates in N–H···O hydrogen bonds with carboxylate oxygen atoms. nih.gov These interactions can create complex networks, including DADA (Donor-Acceptor-Donor-Acceptor) arrays of quadruple hydrogen bonds. researchgate.net

Weak C–H···O interactions, while secondary, play a crucial role in consolidating the crystal packing, linking the primary hydrogen-bonded motifs into higher-dimensional structures. nih.gov The interplay of these various synthons dictates the final supramolecular architecture.

Table 1: Common Hydrogen Bond Synthons in Aminopyridine-Carboxylic Acid Systems

Synthon Type Interacting Groups Typical Motif Role in Crystal Packing
Homosynthon Carboxylic Acid Dimer R²₂(8) Chain/Tape Formation
Homosynthon Aminopyridine Dimer R²₂(8) Dimer/Chain Formation
Heterosynthon Acid-Pyridine R²₂(8) Primary building block for co-crystals/salts
Heterosynthon Amino-Carboxylate - Cross-linking chains and layers

| Secondary Interaction | C-H···O | - | 3D network stabilization |

When a molecule contains both acidic (carboxylic acid) and basic (pyridine, amino) sites, the possibility of intramolecular or intermolecular proton transfer arises. In multi-component systems involving a carboxylic acid and a pyridine derivative, the formation of either a neutral co-crystal or an ionic salt is largely governed by the difference in the pKa values of the interacting species (ΔpKa = pKa(protonated base) - pKa(acid)). csmres.co.uk

A widely accepted guideline suggests that:

ΔpKa < 0: A neutral co-crystal is generally formed, characterized by an O–H···N hydrogen bond.

ΔpKa > 3: Proton transfer is highly probable, resulting in a molecular salt with an N⁺–H···O⁻ ionic interaction. rsc.org

0 < ΔpKa < 3: This is an intermediate range where either a co-crystal or a salt can form, and the outcome is less predictable. csmres.co.ukrsc.org

In the case of this compound, the presence of both acidic carboxyl groups and basic nitrogen atoms (both pyridine and amino) makes it susceptible to forming a zwitterion in the solid state. When co-crystallized with other acids or bases, the ΔpKa rule becomes a critical design tool. For example, reacting an aminopyridine with a sufficiently strong acid leads to protonation of the pyridine nitrogen, forming a pyridinium (B92312) cation. nih.govmdpi.com This protonation event significantly alters the hydrogen bonding landscape, favoring charge-assisted N⁺–H···O⁻ and O–H···O⁻ hydrogen bonds, which are generally stronger than their neutral counterparts. rsc.org The formation of these proton transfer complexes has been confirmed through techniques like single-crystal X-ray diffraction and FTIR spectroscopy. nih.govrsc.org

Role of Aromatic Interactions in Supramolecular Architectures

While hydrogen bonds direct the primary assembly, weaker aromatic interactions are vital for the stabilization and densification of the crystal packing, often influencing the final dimensionality of the structure.

The pyridine ring of this compound is capable of engaging in π-stacking interactions. These interactions occur between electron-rich and electron-deficient aromatic rings and are crucial in assembling molecules into columns or layered structures. rsc.org In many pyridine-containing crystal structures, π···π interactions link hydrogen-bonded chains or layers into a three-dimensional framework. acs.org These interactions can be either face-to-face or, more commonly, offset (parallel-displaced). nih.gov The geometry of the stacking (e.g., centroid-to-centroid distance, slip angle) determines the strength and nature of the interaction. nih.govrsc.org

Co-crystallization and Salt Formation Strategies

The ability to form either co-crystals (neutral components) or salts (ionic components) makes this compound a versatile target for crystal engineering. worktribe.com This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability. mdpi.comnih.gov

The design of multi-component crystals containing aminopyridine and carboxylic acid functionalities follows a hierarchical approach based on the relative strength of intermolecular interactions. csmres.co.uk

Identify the Most Robust Synthons: The primary interaction is typically the strong acid-pyridine heterosynthon. csmres.co.uk The likelihood of this forming an O–H···N hydrogen bond (co-crystal) or an N⁺–H···O⁻ ionic bond (salt) is first assessed using the ΔpKa rule. rsc.orgresearchgate.net

Consider Secondary Interactions: Weaker but still significant interactions, such as the amino-carboxylate N–H···O hydrogen bonds, are then considered. These often serve to link the primary acid-pyridine motifs.

Account for Weaker Forces: Finally, π-stacking, C–H···O, and other weak interactions are evaluated. nih.gov These forces are responsible for organizing the hydrogen-bonded networks into the final 3D structure.

By carefully selecting co-formers (other molecules to be included in the crystal), one can systematically control which interactions dominate. For example, co-crystallizing this compound with another dicarboxylic acid could lead to extended hydrogen-bonded sheets, while co-crystallization with a non-polar aromatic molecule might favor structures dominated by π-stacking. mdpi.comnih.gov The choice of solvent can also influence the outcome, sometimes leading to the inclusion of solvent molecules (solvates) in the crystal lattice, which can further modify the hydrogen-bonding network. worktribe.com This multi-tiered design strategy allows for a degree of rational control over the final solid-state structure.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Influence of Co-formers and Solvents on Crystal Packing

The formation of multi-component crystals, such as co-crystals and salts, is a cornerstone of crystal engineering, where the selection of co-formers and solvents plays a pivotal role in dictating the final crystal packing arrangement. For aminopyridine derivatives interacting with carboxylic acids, the resulting supramolecular architecture is governed by a delicate balance of intermolecular interactions, primarily hydrogen bonding. mdpi.comresearchgate.net The choice of solvent can significantly influence the outcome of cocrystallization, as it affects the solubility of the components and can mediate intermolecular interactions. nih.gov Solution-based methods, like slow evaporation, rely on dissolving the active pharmaceutical ingredient (API) and co-former in a suitable solvent or solvent mixture to achieve the supersaturation needed for crystal growth. nih.gov

The interaction between an aminopyridine moiety and a carboxylic acid typically results in the formation of robust supramolecular synthons. A frequently observed motif is the R22(8) ring, which arises from hydrogen bonds between the acid and the pyrimidine (B1678525) base. researchgate.netnih.gov However, the specific synthons that form can be influenced by the steric and electronic properties of both the aminopyridine derivative and the dicarboxylic acid co-former. nih.gov For instance, in studies involving 2,4-diaminopyrimidine (B92962) derivatives, different dicarboxylic acid co-formers led to the identification of varied structural motifs, highlighting the co-former's role in guiding the assembly. nih.gov

Table 1: Factors Influencing Crystal Packing of Aminopyridine-Carboxylic Acid Systems

Factor Influence on Crystal Packing Typical Outcome/Observation Source(s)
Co-former Directs supramolecular assembly through specific hydrogen bonding patterns. Affects physicochemical properties like melting point. Formation of specific synthons (e.g., R22(8) motif); variation in crystal structure with different co-formers. researchgate.netnih.gov researchgate.netnih.govacs.org
Solvent Affects solubility of components, mediates interactions, and can be incorporated into the crystal lattice. Determines success of solution-based crystallization methods; formation of hydrates/solvates. mdpi.comnih.gov mdpi.comnih.gov
pKa Difference (ΔpKa) Predicts the likelihood of proton transfer between the acid and the aminopyridine base. Guides the formation of a salt (proton transfer) versus a co-crystal (neutral components). researchgate.net researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Compounds as Host Systems

Ligand Utilization in MOF and Coordination Polymer Construction

Pyridine dicarboxylic acids and their functionalized analogs, such as this compound, are highly effective ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The presence of both nitrogen atoms in the pyridine ring and oxygen atoms in the carboxylate groups allows for multiple coordination sites, enabling the formation of diverse and stable structures with varying dimensionalities (1D, 2D, or 3D). nih.govrsc.org

The structural outcome of the self-assembly process is highly dependent on several factors, including the metal ion used, the specific geometry of the ligand, and the reaction conditions such as temperature and the presence of auxiliary ligands. nih.govrsc.org For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) salts yielded a 2D network, while its reaction with Nd(III) produced a highly ordered 2D grid that could be transformed into a 3D microporous polymer by altering the reaction conditions. nih.gov This demonstrates the dramatic structural changes that can be induced by subtle variations in the ligand or metal precursors. nih.gov

Similarly, 5-aminopyridine-2-carboxylic acid has been used to construct coordination polymers with lanthanide ions, forming metal-organic chains. nih.gov The use of different N-donor organic species as auxiliary ligands alongside a primary dicarboxylic acid ligand, such as 2,5-dibromoterephthalic acid with Ca(II) ions, has been shown to be an effective strategy for creating structural diversity, resulting in various 3D coordination complexes. rsc.org In some cases, the reaction conditions can even induce transformations in the ligand itself; for instance, under hydrothermal conditions, pyridine-2,4,6-tricarboxylic acid was observed to be reduced to 4-hydroxypyridine-2,6-dicarboxylic acid during the formation of a cadmium complex. rsc.org The solvothermal reaction of Mn(II) salts with a functionalized isophthalic acid ligand initially produced a 1D chain structure, which could then be used as a precursor to synthesize 3D MOFs through irreversible crystal transformation by introducing other ligands or changing the temperature. rsc.org

Table 2: Examples of MOFs and Coordination Polymers from Pyridine-dicarboxylic Acid Analogs

Ligand Metal Ion(s) Resulting Structure/Dimensionality Key Findings Source(s)
4-Hydroxypyridine-2,6-dicarboxylic acid Zn(II), Nd(III), Gd(III), Dy(III), Er(III) 1D zigzag chain, 2D (4,4) grid, 3D microporous polymer Stereochemical effects of the hydroxyl group lead to dramatic structural changes. nih.gov
5-Aminopyridine-2-carboxylic acid Na(I) and Lanthanides (Tb, Er, Yb) 1D metal-organic chains Resulting polymers exhibit luminescence and other functional properties. nih.gov
Pyridine-3,5-dicarboxylic acid Cd(II), Zn(II), Co(II), Cu(II) Series of new MOFs Structural diversity achieved through the use of various template molecules. rsc.org
2,5-Dibromoterephthalic acid (with N-donor co-ligands) Ca(II) Four different 3D coordination complexes N-donor auxiliary ligands play a structure-directing role. rsc.org
5-((4'-(tetrazol-5''-yl)benzyl)oxy)isophthalic acid Mn(II) 1D chain precursor transforming into 3D networks Crystal transformations can be induced by auxiliary ligands or temperature changes. rsc.org

Investigation of Host-Guest Interactions within Porous Frameworks

A key feature of many MOFs and coordination polymers is their permanent porosity, which allows them to act as host systems for various guest molecules. nih.gov The investigation of host-guest interactions within these porous frameworks is crucial for their potential applications in areas such as gas storage, separation, and sensing. nih.gov The nature of the framework's internal surface, including its polarity, functionality, and pore size, dictates the types of guests it can accommodate and the strength of the resulting interactions.

In supramolecular architectures, host-guest interactions are governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. rsc.org The pores of a MOF can create a unique microenvironment that can be fine-tuned to control these interactions. For example, in a study of heterodimetallic cages, the introduction of axial chlorido ligands into the framework altered the cavity's properties, limiting the formation of hydrogen bonds but offering alternative interactions for the capture of neutral guest molecules. rsc.org

The crystal structure of a 3D microporous coordination polymer derived from 4-hydroxypyridine-2,6-dicarboxylic acid and Nd(III) revealed a framework capable of hosting guest molecules. nih.gov Similarly, coordination polymers built from pyrazine-2,5-dicarboxylic acid have been shown to form 3D frameworks with holes occupied by water molecules, which participate in an extended hydrogen bond network within the structure. The characterization of these frameworks often involves analyzing the interactions between the host and entrapped solvent or other guest molecules, which can be critical for the stability and function of the material.

Table 3: Host-Guest Systems in MOFs and Coordination Polymers

Host Framework Ligand Metal Ion Guest Molecule(s) Nature of Interaction Source(s)
Pyridine-bridged ligands (general) Pd(II), Pt(II), Ru(II) Anionic and neutral molecules (e.g., 1,5-naphthalenedisulfonate) Hydrogen bonding, electrostatic forces within a cage-like cavity. rsc.org
4-Hydroxypyridine-2,6-dicarboxylic acid Nd(III) Water Guest molecules reside within the pores of the 3D microporous framework. nih.gov
Pyrazine-2,5-dicarboxylic acid Sr(II) Water Guest water molecules are situated in the holes of the 3D framework and participate in hydrogen bonding. researchgate.net

Mechanistic Investigations of Chemical Reactions and Transformations

Reaction Mechanisms for Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring in compounds like 4-aminopyridine-2,5-dicarboxylic acid is a critical aspect of its chemistry, enabling the synthesis of more complex derivatives. The reactivity is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid groups. Functionalization can occur through various mechanisms, including electrophilic substitution and transition metal-catalyzed C-H activation.

The reaction of 4-aminopyridine (B3432731) (4-APY) with halogens and interhalogens provides insight into the reactivity of the amino-substituted pyridine ring. For instance, reacting 4-APY with ICl can lead to a charge-transfer complex, [4-NH2-1λ⁴-C5H4N-1μ-ICl], and an ionic species, [(4-NH2-1λ⁴-C5H4N)2-1μ-I⁺][Cl⁻]. researchgate.net Similarly, reactions with IBr and I2 can form related ionic products where an iodonium (B1229267) ion (I⁺) is coordinated between two 4-APY rings. researchgate.net Bromination of 4-aminopyridine in CH2Cl2 can result in protonation of the ring followed by a bromination-dimerization process, yielding complex pyridyl-pyridinium cations. researchgate.net These reactions highlight the nucleophilic character of the ring nitrogen and its role in directing subsequent transformations.

Transition metal catalysis has become a powerful tool for the site-selective functionalization of pyridine C-H bonds, which are traditionally considered unreactive. nih.gov While functionalization at the C2 position is often favored due to the directing effect of the ring nitrogen, methods for functionalizing more distant positions (C3 and C4) have been developed. nih.gov For a molecule like this compound, the existing substituents will direct further functionalization. The amino group at C4 strongly activates the ring towards electrophilic substitution, primarily at the C3 and C5 positions (ortho to the amino group). However, the carboxylic acid groups at C2 and C5 are deactivating, making electrophilic substitution more challenging.

A novel approach for synthesizing 2,5-disubstituted pyridines involves a Ring Opening and Closing Cascade (ROCC) mechanism starting from isoxazole (B147169) precursors. researchgate.net This method, using Fe/NH4Cl as a reducing agent, allows for the regioselective synthesis of various functionalized pyridine derivatives, demonstrating an alternative pathway to directly functionalizing a pre-formed pyridine ring. researchgate.net

Table 1: Examples of Pyridine Ring Functionalization Reactions This table is generated based on reactions of 4-aminopyridine and general pyridine functionalization strategies.

Reactant(s) Reagent(s) Product(s) Reaction Type Reference
4-Aminopyridine, ICl CH2Cl2 Charge-transfer complex and ionic species Halogenation researchgate.net
4-Aminopyridine, Br2 CH2Cl2 Protonated and brominated-dimerized cations Halogenation researchgate.net
Pyridines, Aldehydes Ir4(CO)12, Triethylsilane C3-alkylated pyridines C-H Functionalization nih.gov
N-(quinolin-8-yl)quinoline-4-carboxamide [RuCl2(p-cymene)]2, PPh3, Na2CO3, PhBr C-H arylated product C-H Functionalization nih.gov
Isoxazole derivative Fe/NH4Cl 2,5-disubstituted pyridine Ring Opening and Closing Cascade (ROCC) researchgate.net

Intramolecular Cyclization Pathways in Derivative Synthesis

The presence of both amino and carboxylic acid functional groups on the this compound scaffold allows for various intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are typically triggered by activating one of the functional groups, leading to a nucleophilic attack by the other.

A common pathway involves the activation of a carboxylic acid group, for example, by converting it into an acid chloride or an activated ester. The amino group can then act as an intramolecular nucleophile, attacking the activated carbonyl to form a cyclic amide (a lactam). Depending on which carboxylic acid group reacts (at C2 or C5), this can lead to the formation of a six-membered or a seven-membered fused ring, respectively. A similar strategy has been employed in the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids, where thionyl chloride is used to activate the carboxylic acid, followed by intramolecular cyclization. nih.gov

The mechanism for such a cyclization can be proposed based on related transformations. For instance, in the synthesis of thiadiazine 1-oxides, an acid-catalyzed intramolecular cyclocondensation of an NH-sulfoximine provides the desired heterocyclic framework. nih.gov In the context of this compound, a plausible mechanism would involve:

Activation of the Carboxylic Acid: Protonation or conversion to a more reactive derivative (e.g., acyl chloride).

Nucleophilic Attack: The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer and Elimination: A series of proton transfers and the elimination of a leaving group (e.g., water or chloride) leads to the formation of the cyclic amide bond.

This type of cyclization is fundamental in the synthesis of various heterocyclic compounds. Studies on 4-aminobutyric acid derivatives have shown that such intramolecular cyclizations to form γ-lactams can be rapid, with half-lives in the range of seconds under physiological pH and temperature. rsc.org The rate of cyclization is dependent on the molecular structure and pH. rsc.org The principles observed in the cyclization of amino acid-derived diazoketones to form oxazinanones, which can be catalyzed by Brønsted acids, also support the feasibility of acid-catalyzed cyclization for this compound derivatives. researchgate.net

Electrochemical Behavior and Redox Processes

The electrochemical properties of this compound are determined by its constituent functional groups: the aminopyridine core and the dicarboxylic acid substituents. Both moieties can participate in redox processes.

Cyclic voltammetry studies on related compounds reveal the potential electrochemical activity. The electrochemical reduction of 4-nitropyridine-N-oxide to 4-aminopyridine involves a number of unstable intermediates, indicating a complex multi-electron transfer process. researchgate.net This suggests that the 4-aminopyridine moiety itself is electrochemically active and can be oxidized. The amino group can undergo oxidation, although this process is often irreversible.

The carboxylic acid groups also influence the electrochemical behavior. Studies on ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid (H2dcbpy) showed that at negative potentials, the first irreversible ligand-based reductions are due to the deprotonation of the carboxylic acid groups. rsc.org Subsequent reversible reactions at more negative potentials are assigned to reductions based on the bipyridine ring system. rsc.org The H2dcbpy ligands withdraw electron density from the metal center, making oxidation more difficult. rsc.org Similarly, the carboxylic acid groups in this compound are expected to be electron-withdrawing, which would make the oxidation of the pyridine ring more difficult compared to unsubstituted 4-aminopyridine.

Table 2: Electrochemical Data for Related Pyridine Compounds This table summarizes findings from electrochemical studies on compounds structurally related to this compound.

Compound Technique Observation Potential (vs. ref) Reference
4-Nitropyridine-1-oxide Cyclic Voltammetry Electroreduction leads to unstable intermediates - researchgate.net
4,4'-Azobispyridine-1,1'-dioxide Polarography, CV Two reversible one-electron transfers - utexas.edu
Ru(H2dcbpy)2Cl2 Cyclic Voltammetry Metal-based Ru(II)-Ru(III) oxidation E1/2 = +0.15 V to +1.62 V rsc.org
Ru(H2dcbpy)2Cl2 Cyclic Voltammetry Irreversible ligand-based reduction (deprotonation) Epc = -1.37 V to -1.57 V rsc.org

Advanced Research Applications in Chemical and Biological Sciences

Rational Design of Ligands for Coordination Chemistry

The unique structural arrangement of 4-Aminopyridine-2,5-dicarboxylic acid, which incorporates a pyridine (B92270) ring, an amino group, and two carboxylate groups, makes it a highly valuable ligand in coordination chemistry. These functional groups provide multiple donor sites (N and O), allowing for the formation of stable and diverse metal-organic structures.

Synthesis of Novel Metal Complexes and Supramolecular Materials

Pyridine polycarboxylates are well-established as effective building blocks for creating coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The dicarboxylate groups in ligands like this compound can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging, which facilitates the construction of multidimensional networks. nih.govresearchgate.net The presence of the amino group and the pyridine nitrogen atom introduces additional coordination and hydrogen-bonding sites. cmu.edu

The strategic combination of these functional groups allows for the synthesis of complex supramolecular architectures. For example, related aminopyridine ligands have been used to construct coordination polymers with advanced properties such as luminescence and slow magnetic relaxation. nih.govresearchgate.net The amino functionality is particularly crucial in directing the intermolecular arrangement of these complexes through strong N-H···O or N-H···N hydrogen bonds, which dictates the final crystal packing and dimensionality. cmu.eduacs.org Research on similar ligands, such as pyridine-2,5-dicarboxylic acid N-oxide, has demonstrated the ability to form extensive hydrogen bond networks, creating robust supramolecular synthons. acs.org

Table 1: Examples of Metal Complexes Formed with Related Pyridine Carboxylate Ligands

Ligand Metal Ion(s) Resulting Complex/Polymer Observed Properties
5-Aminopyridine-2-carboxylic acid Lanthanides (Tb, Er, Yb), Na [MNa(ampy)4]n metal-organic chains Luminescence, Slow Magnetic Relaxation, Anticancer Activity nih.govresearchgate.net
5-Aminopyridine-2-carboxylic acid Cobalt (Co), Potassium (K) {CoK(ampy)3(H2O)33}n Coordination Polymer nih.govresearchgate.net
Pyridine-2,5-dicarboxylic acid Co, Ni, Cu, Zn Mononuclear M(II) complexes with 1,10-phenanthroline Antimicrobial and Cytotoxic Activities nih.gov
Pyridine-2,5-dicarboxylic acid N-oxide Manganese (Mn), Zinc (Zn) Discrete complexes with 2,2'-bipyridine Antiproliferative Activities nih.gov

Tailoring Ligand Properties for Specific Material Applications

The rational design of ligands is fundamental to creating materials with desired functions. The properties of this compound can be tailored for specific applications by leveraging its distinct functional groups. The carboxylate groups provide robust coordination to metal centers, forming the primary framework, while the 4-amino group acts as a powerful secondary linker through hydrogen bonding. cmu.edu This dual functionality allows for precise control over the supramolecular assembly.

This approach is crucial for developing materials with applications in gas storage, separation, and catalysis, where the structure and porosity of the framework are critical. nih.govmdpi.com The ability of the N-oxide derivative of pyridine-2,5-dicarboxylic acid to enhance CO2 separation properties in isoreticular MOFs highlights how modifications to the pyridine ring can significantly impact material performance. nih.gov Therefore, this compound serves as a promising candidate for developing functional materials with tailored structural and chemical properties.

Exploration of Interactions with Biological Systems

The 4-aminopyridine (B3432731) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com Consequently, this compound is an object of significant interest for its potential interactions with biological targets.

Molecular Recognition and Binding to Protein Targets

The parent moiety, 4-aminopyridine, is a known blocker of voltage-gated potassium (K+) channels. nih.gov Molecular docking studies have shown that it binds within the channel's pore, where it is stabilized by hydrogen bonds with the carboxylic oxygens of specific amino acid residues such as Thr107 and Ala111. nih.gov Given that this compound contains this key pharmacophore, it is a logical candidate for investigation against the same or related protein targets. The addition of two carboxylate groups would significantly alter the molecule's steric and electronic profile, potentially leading to modified binding affinity, selectivity, or even new interactions with different protein targets.

Furthermore, the pyridine dicarboxylate framework itself has demonstrated potential for specific molecular recognition. For instance, pyridine-2,5-dicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various disease processes. nih.gov This indicates that both the aminopyridine and dicarboxylate portions of the target molecule can contribute to specific protein binding.

Role as Precursors in the Development of Biologically Active Compounds (e.g., for antibacterial, anti-inflammatory, or enzyme inhibition research)

The 4-aminopyridine core is a versatile precursor for synthesizing compounds with a wide range of therapeutic potential. Research has shown that 4-aminopyridine can attenuate inflammation by reducing the expression of pro-inflammatory cytokines like IL1β and TNFα. nih.govnih.gov It also promotes tissue regeneration and wound healing. nih.govmdpi.com These findings provide a strong rationale for exploring derivatives of this compound as potential anti-inflammatory agents.

Moreover, the aminopyridine scaffold is a component of many compounds with potent antimicrobial activity. mdpi.comekb.egresearchgate.net For example, metal complexes of pyridine-2,5-dicarboxylate have demonstrated antibacterial and antifungal properties. nih.gov Similarly, novel 4-aminopyrazolo[3,4-b]pyridine derivatives have been identified as broad-spectrum antibacterial agents, with some compounds showing activity comparable to standard drugs like amoxicillin. researchgate.net This body of research underscores the potential of this compound as a key intermediate for developing new antibacterial, anti-inflammatory, and enzyme-inhibiting compounds. chemimpex.comalfachemch.com

Table 2: Investigated Biological Activities of Related Aminopyridine Structures

Compound/Derivative Class Biological Activity Research Focus
4-Aminopyridine (4-AP) Anti-inflammatory Reduction of pro-inflammatory cytokines (IL1β, TNFα) and attenuation of apoptosis nih.govnih.gov
4-Aminopyridine (4-AP) Tissue Regeneration Promotion of skin wound healing and reinnervation mdpi.com
4-Aminopyrazolo[3,4-b]pyridines Antibacterial Broad-spectrum activity against Gram-positive and Gram-negative clinical strains researchgate.net
Pyridine-2,5-dicarboxylate Complexes Antimicrobial, Cytotoxic Activity against bacteria, yeast, and rat glioma cells nih.gov
Nitropyridine-containing Complexes Antimicrobial Activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli mdpi.com

In Silico Predictions of Biological Activity and Mechanistic Insights (e.g., molecular docking simulations)

In silico methods, particularly molecular docking, are powerful tools for predicting and understanding the interactions between small molecules and biological macromolecules. A molecular docking study on various aminopyridines successfully identified a common binding site within the KcsA K+ channel. nih.gov Using the AutoDock force field with a Lamarckian genetic algorithm, the study revealed that the binding of 4-aminopyridine is driven by the formation of several hydrogen bonds with residues in the channel pore. nih.gov

This same computational approach can be applied to this compound to predict its potential binding modes and affinities for various protein targets. Such simulations can provide crucial mechanistic insights into how the additional carboxylate groups might influence binding. These groups could form new electrostatic or hydrogen-bond interactions with residues in or near the binding site, potentially enhancing potency or altering selectivity. These predictive studies are invaluable for prioritizing synthetic efforts and guiding the rational design of new, more effective biologically active compounds derived from this versatile scaffold.

Table 3: Predicted Interactions of 4-Aminopyridine in K+ Channel Docking Study

Ligand Protein Target Interacting Residues Type of Interaction
4-Aminopyridine KcsA K+ channel (1J95 pdb) Thr107 Hydrogen bond with carboxylic oxygen nih.gov
4-Aminopyridine KcsA K+ channel (1J95 pdb) Ala111 Hydrogen bond with carboxylic oxygen nih.gov

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